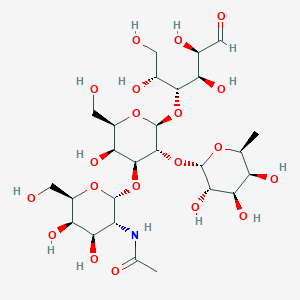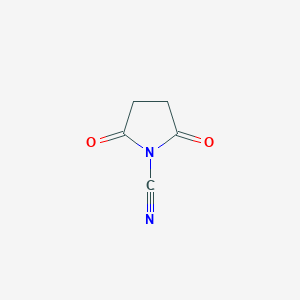
3-(叠氮甲基)苯甲酸
描述
Synthesis Analysis
There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .科学研究应用
构象多晶型
3-(叠氮甲基)苯甲酸表现出构象多晶型,即化合物能够采用不同形状或构象。 这种特性在材料科学和晶体工程中非常重要,因为对多晶型形成的控制会影响材料的物理性质 .
点击化学
该化合物用于点击化学,这是一个涉及快速可靠的化学合成领域的,这些合成是模块化的,范围很广。 它由于其高产率和特异性,特别适用于结合核酸、脂类和蛋白质等分子 .
表面功能化
它在碳纳米结构的表面功能化方面具有应用,例如单壁碳纳米管 (SWCNT)、石墨烯纳米片 (GNP) 和碳纳米纤维 (CNF)。 这是通过 [2 + 1] 环加成微波辅助反应实现的 .
合成各种化合物
叠氮化物,包括 3-(叠氮甲基)苯甲酸,用于通过与炔烃反应合成各种化合物,形成三唑,三唑在药物和农用化学品中具有价值 .
聚合物化学
未来方向
作用机制
Target of Action
It’s known that the compound exhibits conformational polymorphism , which suggests it may interact with various targets in different conformations.
Mode of Action
Its conformational polymorphism suggests that it can exist in multiple conformations and potentially interact with its targets in different ways . This polymorphism is primarily attributed to the azidomethyl group, which could have implications in the design of solid-state reactions .
Biochemical Pathways
It’s worth noting that benzoic acid, a related compound, is involved in the core β-oxidative pathway in plants
Result of Action
Its conformational polymorphism suggests that it could have diverse effects depending on its conformation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 3-(Azidomethyl)benzoic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect its conformation and, consequently, its interactions with targets .
生化分析
Biochemical Properties
3-(Azidomethyl)benzoic acid plays a significant role in biochemical reactions, particularly in click chemistry. Click chemistry is a class of biocompatible reactions that are used to join small units together quickly and reliably. The azide group in 3-(Azidomethyl)benzoic acid can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming stable triazole linkages . This reaction is highly specific and efficient, making 3-(Azidomethyl)benzoic acid a valuable reagent in the synthesis of complex biomolecules.
In addition to its role in click chemistry, 3-(Azidomethyl)benzoic acid interacts with various enzymes and proteins. For instance, it can be used to label proteins through bioorthogonal reactions, allowing researchers to study protein interactions and functions in a cellular context . The nature of these interactions is typically covalent, resulting in stable conjugates that can be analyzed using various biochemical techniques.
Cellular Effects
3-(Azidomethyl)benzoic acid has been shown to influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used as a tool for studying cell signaling pathways, gene expression, and cellular metabolism. For example, by labeling specific proteins or nucleic acids with 3-(Azidomethyl)benzoic acid, researchers can track the localization and dynamics of these molecules within cells .
Furthermore, 3-(Azidomethyl)benzoic acid can affect cell function by modifying the activity of key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism. The compound’s impact on cell signaling pathways can be studied using techniques such as fluorescence microscopy and mass spectrometry, providing insights into its role in cellular processes .
Molecular Mechanism
The molecular mechanism of action of 3-(Azidomethyl)benzoic acid involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in 3-(Azidomethyl)benzoic acid reacts with alkyne-containing molecules in the presence of a copper catalyst, resulting in the formation of triazole linkages . This reaction is highly specific and efficient, allowing for precise labeling of biomolecules.
In addition to its role in click chemistry, 3-(Azidomethyl)benzoic acid can interact with enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering their catalytic properties . These interactions can result in changes in gene expression and cellular function, providing insights into the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
The effects of 3-(Azidomethyl)benzoic acid in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its effectiveness in biochemical reactions and cellular assays.
Long-term effects of 3-(Azidomethyl)benzoic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can result in changes in cell morphology and alterations in gene expression patterns . These effects can be monitored using techniques such as real-time PCR and Western blotting, providing valuable information on the compound’s temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 3-(Azidomethyl)benzoic acid can vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects on animal physiology, while higher doses can lead to toxic or adverse effects . For example, high doses of 3-(Azidomethyl)benzoic acid have been associated with liver toxicity and changes in metabolic parameters in animal models .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These threshold effects can be studied using dose-response experiments, allowing researchers to determine the optimal dosage for specific applications . Understanding the dosage effects of 3-(Azidomethyl)benzoic acid is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3-(Azidomethyl)benzoic acid is involved in various metabolic pathways, including those related to its degradation and excretion. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can be studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s fate in biological systems.
In addition to its degradation, 3-(Azidomethyl)benzoic acid can also affect metabolic flux and metabolite levels. For example, it can alter the levels of key metabolites involved in energy production and cellular respiration . These effects can be studied using metabolomics approaches, allowing researchers to understand the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Azidomethyl)benzoic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cell, 3-(Azidomethyl)benzoic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
The distribution of 3-(Azidomethyl)benzoic acid within tissues can also be influenced by factors such as blood flow and tissue permeability. For example, the compound can accumulate in tissues with high blood flow, such as the liver and kidneys . Understanding the transport and distribution of 3-(Azidomethyl)benzoic acid is crucial for its effective use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(Azidomethyl)benzoic acid can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences .
The subcellular localization of 3-(Azidomethyl)benzoic acid can be studied using techniques such as fluorescence microscopy and subcellular fractionation. These techniques allow researchers to visualize the compound’s distribution within cells and determine its effects on cellular function . Understanding the subcellular localization of 3-(Azidomethyl)benzoic acid is essential for elucidating its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
3-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRDHYXBMYXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(azidomethyl)benzoic acid prone to polymorphism?
A1: [] The research highlights the azidomethyl group (-CH2N3) within the 3-(azidomethyl)benzoic acid molecule as the primary driver of its conformational polymorphism. This is evidenced by the three distinct crystal structures observed, all exhibiting similar carboxylic acid dimer and π–π stacking arrangements, but differing in the conformation of the azidomethyl group. This suggests that the azidomethyl group introduces conformational flexibility, leading to different packing arrangements in the crystal lattice and thus polymorphism.
Q2: What are the potential implications of 3-(azidomethyl)benzoic acid's polymorphism?
A2: The existence of multiple polymorphs of 3-(azidomethyl)benzoic acid is significant because different polymorphs can exhibit varying physical and chemical properties, such as solubility, stability, and reactivity. [] This has important implications for potential applications, especially in the context of solid-state reactions. For instance, different polymorphs may react at different rates or even lead to different reaction products. Therefore, understanding and controlling the polymorphic behavior of 3-(azidomethyl)benzoic acid is crucial for its successful utilization in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)







